

# Introduction: A Versatile Chiral Scaffold in Modern Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: (S)-1-Boc-3-Dimethylaminopyrrolidine  
Cat. No.: B11807866

[Get Quote](#)

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine, identified by CAS number 859213-51-7, is a highly valuable chiral building block in the landscape of contemporary drug discovery. Its structure is characterized by a five-membered pyrrolidine ring, a foundational scaffold in numerous FDA-approved drugs, which offers a desirable three-dimensional geometry, moving away from the "flatland" of aromatic compounds.[1][2] The stereospecificity at the C3 position, denoted by the (S)-configuration, is critical for enantiomerically pure compounds, ensuring target specificity and enhancing therapeutic efficacy and safety.[3]

The molecule incorporates two key functional groups that dictate its utility. The first is the tert-butoxycarbonyl (Boc) group protecting the pyrrolidine nitrogen. The Boc group is an acid-labile protecting group, meaning it is stable under a wide range of reaction conditions but can be removed cleanly under mild acidic conditions, allowing for subsequent functionalization of the secondary amine.[4] The second is the dimethylaminomethyl sidechain at the C3 position, which introduces a basic tertiary amine. This functional group is frequently exploited to improve aqueous solubility and provides a key interaction point for forming salt bridges with acidic residues in biological targets like kinases and G-protein coupled receptors. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for professionals in the field.

## Core Physicochemical and Computational Properties

A thorough understanding of a molecule's properties is fundamental to its application. The key physicochemical and computational parameters for (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine are summarized below.

Property	Value	Source
CAS Number	859213-51-7	[5][6]
Molecular Formula	C <sub>12</sub> H <sub>24</sub> N <sub>2</sub> O <sub>2</sub>	[5]
Molecular Weight	228.33 g/mol	[5]
Appearance	Data not consistently available; likely an oil or low-melting solid	
Purity	≥95% (typical commercial grade)	[5]
Storage	Sealed in dry conditions, 2-8°C	[5][6]
SMILES	<chem>O=C(OC(C)(C)N(CC1)C[C@@H]1CN(C)C)</chem>	[5]
InChI Key	SVFCKPUIJBZBQS-JTQLQIEISA-N	[6]
Topological Polar Surface Area (TPSA)	32.78 Å <sup>2</sup>	[5]
logP (octanol-water partition coefficient)	1.805	[5]
Hydrogen Bond Acceptors	3	[5]
Hydrogen Bond Donors	0	[5]
Rotatable Bonds	2	[5]

## Analytical Characterization

Quality control and characterization are paramount. While specific spectra for this compound are proprietary, standard analytical techniques would include:

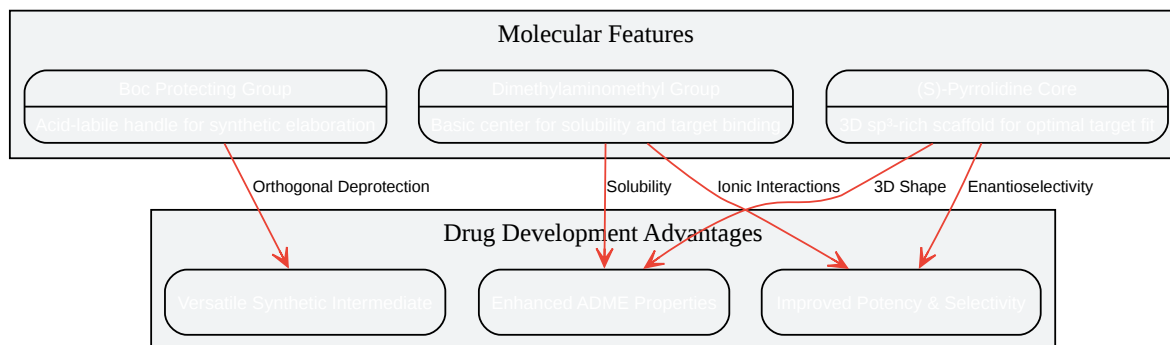
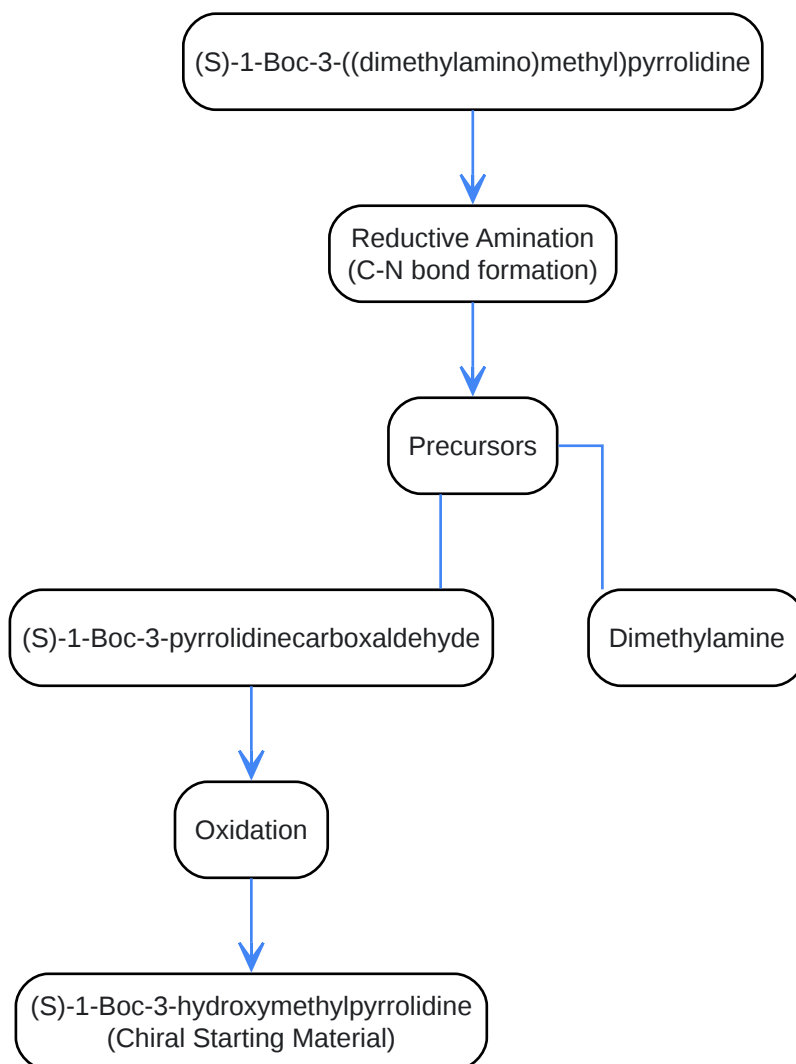
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the structural integrity, including the presence of the Boc group (characteristic singlet  $\sim 1.4$  ppm), the dimethylamino group (singlet  $\sim 2.2$  ppm), and the chiral pyrrolidine backbone.
- Mass Spectrometry (MS): To confirm the molecular weight (228.33 g/mol) and fragmentation pattern.
- High-Performance Liquid Chromatography (HPLC): To determine purity, often using a chiral column to confirm enantiomeric excess (e.e.).<sup>[3]</sup>
- Fourier-Transform Infrared (IR) Spectroscopy: To identify key functional groups, such as the strong C=O stretch of the Boc carbamate ( $\sim 1690$   $\text{cm}^{-1}$ ).

## Synthesis and Manufacturing: A Mechanistic Approach

The synthesis of enantiomerically pure (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a multi-step process that hinges on establishing the correct stereochemistry early and employing a reliable method for installing the dimethylaminomethyl sidechain. The most logical and industrially scalable approach is via reductive amination.<sup>[7][8]</sup>

## Retrosynthetic Analysis

A logical retrosynthetic disconnection breaks the C-N bond of the tertiary amine, pointing to a precursor aldehyde and dimethylamine. This strategy preserves the critical stereocenter at C3 of the pyrrolidine ring.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- [1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Application of Bicyclic Pyrrolidine in Drug Development \[bldpharm.com\]](#)
- [3. chemimpex.com \[chemimpex.com\]](#)
- [4. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [5. chemscene.com \[chemscene.com\]](#)
- [6. \(S\)-1-Boc-3-\(\(Dimethylamino\)methyl\)pyrrolidine | 859213-51-7 \[sigmaaldrich.com\]](#)
- [7. Reductive amination - Wikipedia \[en.wikipedia.org\]](#)
- [8. masterorganicchemistry.com \[masterorganicchemistry.com\]](#)
- To cite this document: BenchChem. [Introduction: A Versatile Chiral Scaffold in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11807866/docs#introduction-a-versatile-chiral-scaffold-in-modern-medicinal-chemistry\]](https://www.benchchem.com/product/b11807866/docs#introduction-a-versatile-chiral-scaffold-in-modern-medicinal-chemistry)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)